molecular formula C8H5ClO2 B1587797 5-Chlorobenzofuran-3-one CAS No. 3261-05-0

5-Chlorobenzofuran-3-one

Cat. No.: B1587797
CAS No.: 3261-05-0
M. Wt: 168.57 g/mol
InChI Key: QQCUCXUMVSGDJH-UHFFFAOYSA-N
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Description

5-Chlorobenzofuran-3-one is an organic compound with the molecular formula C8H5ClO2. It is characterized by the presence of a chlorine atom and a furan ring fused to a benzene ring. This compound is known for its diverse applications in organic chemistry and is often used as a building block in the synthesis of more complex molecules .

Scientific Research Applications

5-Chlorobenzofuran-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes

Safety and Hazards

5-Chlorobenzofuran-3-one should be handled with care. It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray . It is also advised to store it under inert gas at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-chlorophenylacetic acid derivatives in the presence of dehydrating agents. Another approach involves the use of palladium-catalyzed coupling reactions to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chlorobenzofuran-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

    Benzofuran: Lacks the chlorine atom and has different chemical properties.

    5-Bromobenzofuran-3-one: Similar structure but with a bromine atom instead of chlorine.

    5-Fluorobenzofuran-3-one: Contains a fluorine atom instead of chlorine.

Uniqueness: 5-Chlorobenzofuran-3-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom can participate in specific interactions and reactions that are not possible with other halogenated derivatives .

Properties

IUPAC Name

5-chloro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCUCXUMVSGDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395370
Record name 5-chlorobenzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3261-05-0
Record name 5-chlorobenzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of M. E. Jung et al., J. Org. Chem., 53, 423 (1988), a solution of diazomethane in ether [prepared from N-methyl-N-nitroso-p-toluenesulfonamide (5.8 g, 0.026 mol) and potassium hydroxide (2.9 g, 0.052 mol) in H2O (7 mL), ethanol (10 mL), and ether (70 mL) utilizing a mini-Diazald® apparatus] was added to 5-chloro-2-methoxybenzoyl chloride (2.0 g, 0.010 mol). The resulting mixture was stirred for 30 minutes, concentrated, and acetic acid (20 mL) was added. After 15 minutes, the mixture was concentrated to give 1.6 g (97%) of the product as an orange solid.
Quantity
0 (± 1) mol
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5.8 g
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2.9 g
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7 mL
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10 mL
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70 mL
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2 g
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Yield
97%

Synthesis routes and methods II

Procedure details

(Ref: J. Org. Chem. 1955; 20; 813-818) A solution of 2-chloro-1-(5-chloro-2-hydroxy-phenyl)-ethanone (5 g; 24.4 mmol) in ethanol was heated to reflux for 10 minutes and sodium acetate (2 g; 24.4 mmol) was added to the hot mixture. Mixture continued to reflux an additional 10 minutes, and reaction was stoppered and chilled to 0° C. for 20 minutes. Mixture was quenched with water and mixture extracted with ethyl acetate (3×75 mL). Combined organics was washed with brine and dried over MgSO4. Crude material was purfied by chromatography using 0-1% methanol/DCM to afford 5-chlorobenzofuran-3-one as a oily solid. (3.0 g; 75% yield).
Quantity
5 g
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Reaction Step One
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0 (± 1) mol
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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